

# 3-(Pyrrolidin-1-yl)benzoic acid molecular structure and formula

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## Compound of Interest

Compound Name: 3-(Pyrrolidin-1-yl)benzoic acid

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## An In-depth Technical Guide to 3-(Pyrrolidin-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-(Pyrrolidin-1-yl)benzoic acid** is a substituted aromatic carboxylic acid featuring a pyrrolidine ring attached to a benzoic acid moiety at the meta-position. Its chemical structure makes it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, physicochemical properties, and its role as a key intermediate in the synthesis of pharmacologically active compounds. While direct biological activity data for this specific compound is limited in publicly accessible literature, its utility is highlighted by its incorporation into advanced pharmaceutical agents.

### Chemical Identity and Molecular Structure

**3-(Pyrrolidin-1-yl)benzoic acid** is structurally defined by a benzene ring substituted with a carboxylic acid group and a pyrrolidine ring. The pyrrolidine is attached via its nitrogen atom to the third carbon of the benzene ring, relative to the carboxylic acid group.

Molecular Formula:  $C_{11}H_{13}NO_2$ [\[1\]](#)

Molecular Weight: 191.23 g/mol [1]

CAS Number: 72548-79-9[1]

IUPAC Name: **3-(Pyrrolidin-1-yl)benzoic acid**

SMILES: C1CCN(C1)C2=CC=CC(=C2)C(=O)O[2]

InChI Key: HRVWGEKZONYEMK-UHFFFAOYSA-N[2]

The structure combines the acidic character of the carboxylic acid with the basicity of the tertiary amine in the pyrrolidine ring, making it an interesting bifunctional molecule.

## Physicochemical and Spectroscopic Data

Quantitative data for **3-(Pyrrolidin-1-yl)benzoic acid** is summarized below. It is important to note that while some experimental data is available, other parameters are predicted based on computational models.

Table 1: Physicochemical Properties of **3-(Pyrrolidin-1-yl)benzoic acid**

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>2</sub>	[1]
Molecular Weight	191.23 g/mol	[1]
CAS Number	72548-79-9	[1]
Monoisotopic Mass	191.09464 Da	[2]
Melting Point	~215 °C	Predicted
pKa	~3.8 ± 0.10	Predicted
XlogP (predicted)	3.1	[2]

Spectroscopic Data:

While specific, experimentally-derived spectra for **3-(Pyrrolidin-1-yl)benzoic acid** are not readily available in the searched literature, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

- <sup>1</sup>H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring, with distinct splitting patterns due to the meta-substitution. Signals for the methylene protons of the pyrrolidine ring would likely appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield.
- <sup>13</sup>C NMR: The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (downfield), and the aliphatic carbons of the pyrrolidine ring.
- FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (~2500-3300 cm<sup>-1</sup>), a sharp C=O stretching vibration for the carbonyl group (~1700 cm<sup>-1</sup>), C-H stretching for the aromatic and aliphatic components, and C-N stretching vibrations.
- Mass Spectrometry: Predicted collision cross-section (CCS) values for various adducts have been calculated, such as [M+H]<sup>+</sup> at 192.10192 m/z with a CCS of 141.4 Å<sup>2</sup>.[\[2\]](#)

## Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of **3-(Pyrrolidin-1-yl)benzoic acid** was not found in the reviewed literature. However, a common and plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable 3-halobenzoic acid (e.g., 3-fluorobenzoic acid or 3-chlorobenzoic acid) with pyrrolidine. This type of reaction is often catalyzed by a copper or palladium catalyst in the presence of a base.

Hypothetical Experimental Protocol (Ullmann Condensation):

- Reactants: 3-Fluorobenzoic acid, pyrrolidine, potassium carbonate (as a base), and a copper(I) iodide catalyst.
- Solvent: A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Procedure:

- To a reaction vessel, add 3-fluorobenzoic acid, an excess of pyrrolidine, potassium carbonate, and a catalytic amount of copper(I) iodide in DMF.
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100-150 °C.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and quench with water.
- Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the product.
- The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

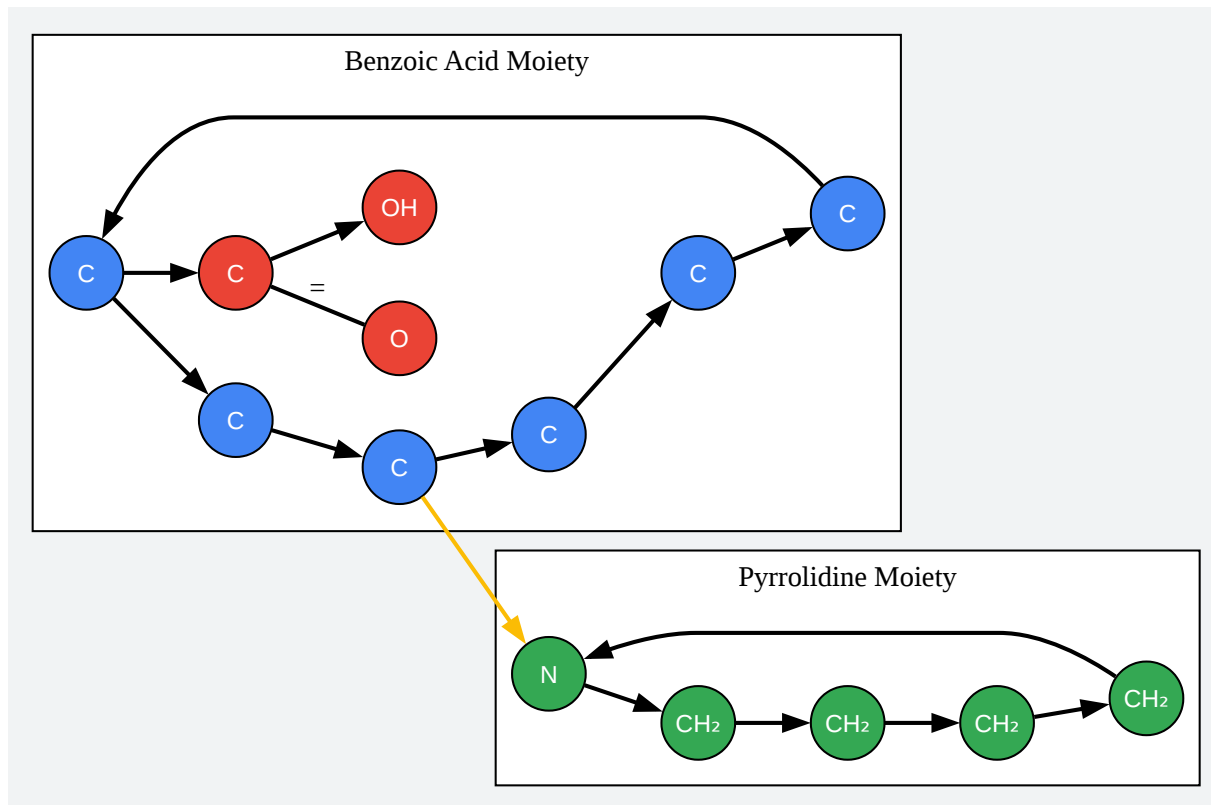
## Biological Significance and Applications in Drug Discovery

While there is limited information on the direct biological activity of **3-(Pyrrolidin-1-yl)benzoic acid**, its significance is underscored by its use as a key intermediate in the synthesis of potent enzyme inhibitors. A notable application is in the development of monoacylglycerol lipase (MAGL) inhibitors, which are being investigated for the treatment of neuroinflammatory and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.<sup>[2]</sup>

The pyrrolidine scaffold is a common motif in many biologically active compounds due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.<sup>[3]</sup> **3-(Pyrrolidin-1-yl)benzoic acid** serves as a versatile building block, allowing for its incorporation into larger, more complex molecules with therapeutic potential.

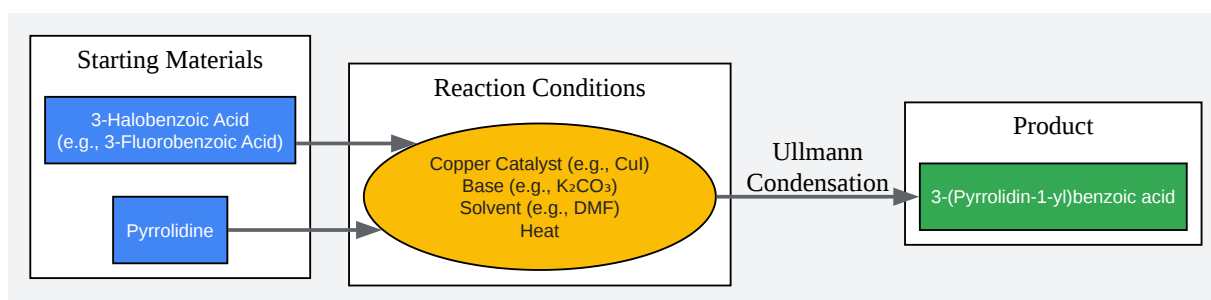
## Visualizations

The following diagrams illustrate the molecular structure and a potential synthetic workflow for **3-(Pyrrolidin-1-yl)benzoic acid**.



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Caption: Molecular graph of **3-(Pyrrolidin-1-yl)benzoic acid**.



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Caption: Plausible synthetic workflow for **3-(Pyrrolidin-1-yl)benzoic acid**.

## Conclusion

**3-(Pyrrolidin-1-yl)benzoic acid** is a significant chemical entity, primarily serving as an intermediate in the synthesis of high-value pharmaceutical compounds, particularly MAGL inhibitors. While comprehensive data on its intrinsic biological properties are not widely published, its molecular structure offers a versatile platform for drug design and development. Further research into its synthesis optimization and exploration of its potential pharmacological activities could open new avenues for its application in medicinal chemistry.

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